molecular formula C17H13Cl2N3O2 B2508665 N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941931-63-1

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2508665
M. Wt: 362.21
InChI Key: RIBBMTUJQCHOBZ-UHFFFAOYSA-N
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Description

The compound "N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of 1,8-naphthyridine, which is a bicyclic compound consisting of a naphthalene fused with a pyridine ring. This particular derivative is characterized by the presence of a carboxamide group and chloro substituents on the phenyl ring. The 1,8-naphthyridine derivatives are known for their diverse pharmacological properties, including gastric antisecretory and anti-inflammatory activities .

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives typically involves the reaction of 2-aminonicotinic acid with various reagents such as ethyl N,N-dialkylmalonamate and phosphorus oxychloride to obtain N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides. Further chemical reactions, including treatment with primary amines, can lead to a variety of substituted naphthyridine carboxamides . Although the specific synthesis of "N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be elucidated using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies. For instance, a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized and found to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring. The molecular conformation is often stabilized by intramolecular hydrogen bonds . These techniques could similarly be used to analyze the molecular structure of "N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives is influenced by the substituents on the core structure. For example, the reaction of dichloro-naphthyridine carboxamides with primary amines can yield a mixture of isomeric compounds, and the temperature of the reaction can dictate the formation of bis(alkylamino) derivatives . These reactions are crucial for the diversification of the naphthyridine scaffold and the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing groups like chloro substituents and the carboxamide functionality can affect these properties. The pharmacological properties, such as gastric antisecretory and anti-inflammatory activities, have been observed in some naphthyridine derivatives, indicating their potential therapeutic applications . The specific properties of "N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" would need to be experimentally determined following its synthesis.

Scientific Research Applications

Synthesis and Antibacterial Activity

One of the foundational aspects of research on these compounds involves their synthesis and evaluation for antibacterial activity. Studies have focused on the synthesis of pyridonecarboxylic acids and naphthyridine derivatives as antibacterial agents, with various analogues being prepared and assessed for their efficacy against bacterial pathogens. For instance, the synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their analogues highlighted their significant antibacterial potential, making them subjects of further biological studies (Egawa et al., 1984).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-9-11(18)5-6-13(14)19/h3-9H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBBMTUJQCHOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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